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Compound of Interest

Compound Name: 3-Ox0-OPC8-CoA

Cat. No.: B1261022

Audience: Researchers, scientists, and drug development professionals.
Introduction:

Jasmonates are a class of lipid-derived plant hormones that play crucial roles in regulating
plant growth, development, and defense responses. The biosynthesis of jasmonic acid (JA)
involves a series of enzymatic reactions that occur in both the chloroplast and peroxisome. A
key intermediate in this pathway is 3-0x0-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (3-
Ox0-OPC8), which is activated to its coenzyme A (CoA) thioester, 3-Ox0-OPC8-CoA, within
the peroxisome. This activated molecule then serves as the substrate for the peroxisomal 3-
oxidation pathway, which ultimately yields jasmonic acid. These application notes provide
detailed protocols for in vitro assays designed to study the enzymatic conversion of 3-Oxo-
OPCB8-CoA to jasmonic acid, offering a valuable tool for researchers investigating jasmonate
biosynthesis and for professionals in drug development targeting this pathway.

Jasmonate Biosynthesis Pathway:

The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of a-linolenic
acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where
it is reduced by 12-oxophytodienoate reductase 3 (OPR3) to 3-Ox0-OPC8. Subsequently, 3-
Ox0-OPC8 is activated to 3-Ox0-OPC8-CoA by an OPC-8:0-CoA ligase (OPCL1).[1][2][3] 3-
Ox0-OPC8-CoA then enters the (-oxidation spiral, a series of reactions catalyzed by three
core enzymes: Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP) with enoyl-CoA
hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, and 3-Ketoacyl-CoA Thiolase
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(KAT).[4][5] Three successive rounds of -oxidation are required to shorten the octanoate side
chain of 3-Ox0-OPC8-CoA, releasing three molecules of acetyl-CoA and ultimately yielding
jasmonic acid.

Figure 1: Jasmonate Biosynthesis Pathway. This diagram illustrates the conversion of a-
linolenic acid to jasmonic acid, highlighting the key enzymatic steps in the chloroplast and
peroxisome. The central role of 3-Oxo0-OPC8-CoA as the substrate for peroxisomal (3-oxidation
IS emphasized.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the enzymes involved in the
peroxisomal (3-oxidation of acyl-CoAs. It is important to note that specific kinetic data for the
enzymes of the jasmonate biosynthesis pathway with 3-Oxo-OPC8-CoA and its downstream
intermediates are limited. The data presented here are for plant enzymes with structurally
similar medium-chain acyl-CoA substrates and should be considered as estimations.
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Apparent )
Apparent Organism
Enzyme Substrate Vmax Reference
Km (pM) . Source
(units/mg)
Acyl-CoA
. Octanoyl- Adapted
Oxidase ~5-15 Not Reported  Zea mays
CoA (C8) from[6]
(ACX)
Multifunctiona
| Protein
Crotonyl-CoA Arabidopsis Adapted
(MFP) - ~20-50 Not Reported ]
(C4) thaliana from[7]
Enoyl-CoA
Hydratase
Multifunctiona
| Protein
(MFP) - L-3- 3- _ ,
Arabidopsis Adapted
hydroxyacyl- Hydroxybutyr ~ ~10-30 Not Reported )
thaliana from([7]
CoA ylI-CoA (C4)
Dehydrogena
se
3-Ketoacyl- ) )
) Acetoacetyl- Arabidopsis Adapted
CoA Thiolase ~50 Not Reported ]
CoA (C4) thaliana from[4][8]
(KAT)

Experimental Protocols

Experimental Workflow for In Vitro Jasmonate Synthesis Assay:

The overall workflow for the in vitro synthesis of jasmonic acid from 3-Ox0-OPC8-CoA involves
a coupled enzyme assay. The individual enzymes of the (-oxidation pathway (ACX, MFP, and
KAT) can be expressed recombinantly and purified, or a plant peroxisomal protein extract can
be used as the enzyme source. The final product, jasmonic acid, can be quantified using
methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-
mass spectrometry (LC-MS).
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Figure 2: Experimental Workflow. This diagram outlines the key steps for performing an in vitro
jasmonate synthesis assay using 3-Oxo0-OPC8-CoA as the starting substrate.

Protocol 1: In Vitro Jasmonic Acid Synthesis from 3-
Ox0-OPC8-CoA

This protocol describes a coupled enzyme assay to produce jasmonic acid from 3-Oxo-OPC8-
CoA using purified recombinant enzymes.

Materials:

3-0Ox0-OPC8-CoA (substrate)

e Recombinant Acyl-CoA Oxidase (ACX)

» Recombinant Multifunctional Protein (MFP)

¢ Recombinant 3-Ketoacyl-CoA Thiolase (KAT)

o Reaction Buffer: 50 mM MES, pH 8.0

e Cofactors: FAD (1 mM), NAD+ (1 mM), Coenzyme A (1 mM)

e Quenching Solution: 1 M HCI

o Extraction Solvent: Ethyl acetate

e Internal Standard (e.g., [2H6]-Jasmonic Acid)

 Nitrogen gas for drying

» Derivatization agent (for GC-MS): Diazomethane or Trimethylsilyldiazomethane

Equipment:

e Thermomixer or water bath

e Microcentrifuge
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o Vortex mixer

e GC-MS or LC-MS system
Procedure:

o Reaction Setup:

o In a microcentrifuge tube, prepare the reaction mixture by adding the following
components in order:

50 uL of 2x Reaction Buffer

10 pL of 10x Cofactor mix (10 mM FAD, 10 mM NAD+, 10 mM CoA)

1-5 ug each of purified ACX, MFP, and KAT enzymes

Add sterile deionized water to a final volume of 90 L.
o Pre-incubate the reaction mixture at 30°C for 5 minutes.
« Initiation of Reaction:
o Add 10 pL of 1 mM 3-Ox0-OPCB8-CoA to initiate the reaction (final concentration: 100 uM).
o Incubate the reaction at 30°C for 1-2 hours with gentle shaking.
e Reaction Quenching:
o Stop the reaction by adding 10 pL of 1 M HCI.
o Add a known amount of internal standard (e.g., [2H6]-Jasmonic Acid) for quantification.
» Extraction of Jasmonic Acid:
o Add 200 pL of ethyl acetate to the reaction tube.

o Vortex vigorously for 1 minute.
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o Centrifuge at 10,000 x g for 5 minutes to separate the phases.
o Carefully transfer the upper organic phase to a new tube.

o Repeat the extraction step once more and pool the organic phases.

e Sample Preparation for Analysis:
o Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen gas.

o For GC-MS analysis, derivatize the dried residue by adding 50 pL of diazomethane
solution and incubating for 10 minutes at room temperature. Subsequently, evaporate the
diazomethane.

o For LC-MS analysis, reconstitute the dried residue in a suitable solvent (e.g., 50%
methanol).

e Quantification:
o Analyze the prepared sample by GC-MS or LC-MS.

o Quantify the amount of jasmonic acid produced by comparing the peak area of the analyte
to that of the internal standard.

Protocol 2: Acyl-CoA Oxidase (ACX) Activity Assay
(Adapted)

This is an adapted continuous spectrophotometric assay to measure the activity of ACX using
3-Ox0-OPC8-CoA as a substrate. The assay is based on the H202-dependent oxidation of a
chromogenic substrate catalyzed by horseradish peroxidase (HRP).

Materials:
e 3-Ox0-OPC8-CoA
o Recombinant Acyl-CoA Oxidase (ACX)

e Assay Buffer: 50 mM MES, pH 8.0
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4-Aminoantipyrine (4-AAP) solution (1.6 mM)

Phenol solution (22 mM)

Horseradish Peroxidase (HRP) solution (100 units/mL)

FAD solution (1 mM)
Equipment:
e Spectrophotometer capable of reading at 500 nm
e Cuvettes
Procedure:
e Reaction Cocktail Preparation:
o Prepare a reaction cocktail by mixing the following reagents in a cuvette:
= 800 pL Assay Buffer
= 100 pL 4-AAP/Phenol solution
= 10 pL HRP solution
= 10 pL FAD solution
» 10-50 ng of purified ACX enzyme
e Assay Measurement:

o Place the cuvette in the spectrophotometer and record the baseline absorbance at 500
nm.

o Initiate the reaction by adding 10 pL of 10 mM 3-Ox0-OPC8-CoA (final concentration: 100
UM).

o Immediately start monitoring the increase in absorbance at 500 nm for 5-10 minutes.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1261022?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Calculation of Activity:

o Calculate the rate of change in absorbance per minute (AA500/min) from the linear portion
of the curve.

o The activity of ACX is proportional to the rate of quinoneimine dye formation. A standard
curve with known concentrations of H202 can be used to quantify the enzyme activity.
One unit of ACX is defined as the amount of enzyme that catalyzes the formation of 1
pmole of H202 per minute under the specified conditions.[1]

Protocol 3: 3-Ketoacyl-CoA Thiolase (KAT) Activity
Assay (Adapted)

This adapted protocol measures the thiolytic cleavage of the final 3-ketoacyl-CoA intermediate
in the jasmonate biosynthesis pathway. The decrease in absorbance due to the cleavage of the
thioester bond is monitored spectrophotometrically.

Materials:

3-keto-jasmonoyl-CoA (or a suitable C4-ketoacyl-CoA as a proxy, e.g., acetoacetyl-CoA)

Recombinant 3-Ketoacyl-CoA Thiolase (KAT)

Assay Buffer: 50 mM Tris-HCI, pH 8.0, containing 25 mM MgCI2

Coenzyme A (CoA) solution (10 mM)

Equipment:

e Spectrophotometer capable of reading at 303 nm
Procedure:

» Reaction Setup:

o In a cuvette, mix the following:

= 900 pL Assay Buffer
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= 10 pL CoA solution

» 10-50 ng of purified KAT enzyme

o Assay Measurement:

o Place the cuvette in the spectrophotometer and zero the instrument at 303 nm.

o Initiate the reaction by adding 10 pL of 10 mM 3-keto-jasmonoyl-CoA (or proxy substrate).

o Monitor the decrease in absorbance at 303 nm for 5-10 minutes.

» Calculation of Activity:

o Calculate the rate of change in absorbance per minute (AA303/min) from the linear portion
of the curve.

o The enzyme activity can be calculated using the molar extinction coefficient of the enolate
form of the 3-ketoacyl-CoA substrate.

Disclaimer: The provided protocols are adapted from general assays for -oxidation enzymes.
[1][4][8] Optimal conditions for the specific substrates and enzymes of the jasmonate
biosynthesis pathway may need to be determined empirically. It is recommended to perform
appropriate controls, including reactions without enzyme and reactions without substrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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